Cycloaspeptide A vs. Cycloaspeptide D: Superior Antiplasmodial Potency
In a direct comparative study evaluating antiplasmodial activity against *Plasmodium falciparum*, cycloaspeptide A demonstrated superior potency compared to its close structural analog cycloaspeptide D [1].
| Evidence Dimension | Inhibition of *Plasmodium falciparum* growth |
|---|---|
| Target Compound Data | IC50 = 3.5 µg/mL |
| Comparator Or Baseline | Cycloaspeptide D: IC50 = 4.7 µg/mL |
| Quantified Difference | Cycloaspeptide A is 1.34-fold more potent than Cycloaspeptide D. |
| Conditions | *Plasmodium falciparum* antiplasmodial assay [1] |
Why This Matters
This difference quantifies a measurable, structure-dependent improvement in potency against the primary target, making cycloaspeptide A the preferred choice for antiplasmodial research within the cycloaspeptide class.
- [1] Dalsgaard PW, Larsen TO, Christophersen C. Bioactive Cyclic Peptides from the Psychrotolerant Fungus Penicillium algidum. J Antibiot. 2005;58:141-144. doi:10.1038/ja.2005.16. View Source
